molecular formula C18H18ClN3O3S B2363842 N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260953-72-7

N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No. B2363842
CAS RN: 1260953-72-7
M. Wt: 391.87
InChI Key: QJDXLPQYSPGOCE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Evaluation : A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide. These compounds were evaluated for their antitumor activity against human breast adenocarcinoma cell line MCF7. Some derivatives exhibited mild to moderate antitumor activity, comparable to doxorubicin, a reference antitumor drug (El-Morsy, El-Sayed, & Abulkhair, 2017).

  • New Derivatives and Antitumor Evaluation : Another study focused on synthesizing and evaluating antitumor activity of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. The majority of the synthesized compounds displayed potent anticancer activity on various human cancer cell lines, including breast, cervical, and colonic carcinoma cells, demonstrating the potential of thieno[3,2-d]pyrimidine derivatives in cancer therapy (Hafez & El-Gazzar, 2017).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Bioactive Benzothiazolinone Acetamide Analogs : A study investigated the properties of bioactive benzothiazolinone acetamide analogs, including compounds similar to N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide. These compounds showed potential as photosensitizers in dye-sensitized solar cells, with good light harvesting efficiency and free energy of electron injection. Additionally, molecular docking studies indicated significant binding affinity to Cyclooxygenase 1 (COX1), suggesting potential pharmaceutical applications (Mary et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves the condensation of 3-chloroaniline with ethyl 2-(2-oxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-yl)acetate, followed by the reduction of the resulting imine with sodium borohydride and the subsequent acetylation of the amine with acetic anhydride.", "Starting Materials": [ "3-chloroaniline", "ethyl 2-(2-oxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-yl)acetate", "sodium borohydride", "acetic anhydride" ], "Reaction": [ "Condensation of 3-chloroaniline with ethyl 2-(2-oxo-2,3-dihydro-1H-thieno[3,2-d]pyrimidin-4-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to form the imine intermediate.", "Reduction of the imine intermediate with sodium borohydride to form the corresponding amine.", "Acetylation of the amine with acetic anhydride in the presence of a base such as pyridine to form the final product, N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide." ] }

CAS RN

1260953-72-7

Product Name

N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.87

IUPAC Name

N-(3-chlorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C18H18ClN3O3S/c1-11(2)9-22-17(24)16-14(6-7-26-16)21(18(22)25)10-15(23)20-13-5-3-4-12(19)8-13/h3-8,11H,9-10H2,1-2H3,(H,20,23)

InChI Key

QJDXLPQYSPGOCE-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC(=CC=C3)Cl

solubility

not available

Origin of Product

United States

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